

Application Notes and Protocols for Membrane Tension Imaging and IL-31 Signaling

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Compound of Interest		
Compound Name:	SupraFlipper 31	
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This document provides detailed application notes and protocols for two distinct but important areas of cell biology research: the use of the Flipper-TR probe for measuring membrane tension via Fluorescence Lifetime Imaging Microscopy (FLIM), and the signaling pathways of Interleukin-31 (IL-31), a key cytokine in inflammation and pruritus.

Section 1: Flipper-TR Protocol for FLIM Microscopy

Introduction: Flipper-TR is a fluorescent membrane probe specifically designed to measure changes in membrane tension by reporting on the lipid packing of the cell membrane. Its fluorescence lifetime is sensitive to the physical state of the lipid bilayer, making it a powerful tool for investigating cellular processes involving membrane dynamics, such as cell migration, division, and mechanotransduction.[1]

Experimental Protocol: Measuring Membrane Tension with Flipper-TR and FLIM

This protocol outlines the steps for staining live cells with Flipper-TR and subsequent imaging using Time-Correlated Single Photon Counting (TCSPC) FLIM.

Materials:

- Flipper-TR probe
- Dimethyl sulfoxide (DMSO)



- · Live-cell imaging medium
- Cells of interest cultured on appropriate imaging dishes (e.g., glass-bottom dishes)
- Pulsed laser source (e.g., 488 nm)
- TCSPC FLIM system
- Pulse picker (recommended)
- Objective lens suitable for live-cell imaging (e.g., 60x water immersion)

Procedure:

- Probe Preparation: Prepare a stock solution of Flipper-TR in DMSO. The exact concentration may vary, so refer to the manufacturer's guidelines.
- · Cell Staining:
 - Culture cells to the desired confluency on imaging dishes.
 - Dilute the Flipper-TR stock solution in pre-warmed live-cell imaging medium to the final working concentration (typically in the nanomolar to low micromolar range).
 - Remove the culture medium from the cells and wash once with pre-warmed phosphatebuffered saline (PBS).
 - Add the Flipper-TR staining solution to the cells and incubate under appropriate cell culture conditions. Incubation times can range from 15 to 30 minutes.
- FLIM Imaging:
 - Transfer the stained cells to the FLIM microscope.
 - Use a pulsed laser for excitation, typically around 488 nm.[1] To accommodate the fluorescence lifetime of Flipper-TR, it is recommended to use a pulse picker to reduce the laser repetition rate to 20 MHz (50-nanosecond interval).[1]



- Set the emission bandpass filter to capture the Flipper-TR fluorescence, for example,
 600/50 nm.[1]
- Acquire FLIM data using a TCSPC system. Ensure sufficient photon counts are collected for accurate lifetime analysis.

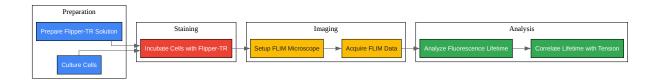
Data Analysis:

- Analyze the acquired FLIM data to determine the fluorescence lifetime of Flipper-TR.
 Several methods can be employed, including multi-exponential reconvolution fitting, tail fitting, mean photon arrival time, and phasor analysis.[1]
- Changes in the fluorescence lifetime of Flipper-TR correlate with changes in membrane lipid packing and thus membrane tension. An increase in lifetime generally indicates higher lipid packing and increased membrane tension.[1]

Ouantitative Data Summary

Parameter	Typical Value/Range	Reference
Excitation Wavelength	~488 nm	[1]
Emission Filter	600/50 nm	[1]
Laser Repetition Rate	20 MHz (with pulse picker)	[1]
Flipper-TR Lifetime	Varies with membrane tension	[1]

Experimental Workflow Diagram





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Flipper-TR FLIM Experimental Workflow

Section 2: IL-31 Signaling Pathway

Introduction: Interleukin-31 (IL-31) is a cytokine belonging to the IL-6 family that plays a significant role in pruritic skin disorders and other chronic inflammatory diseases.[2] It is produced by various immune cells, including activated Th2 cells, and exerts its effects by signaling through a heterodimeric receptor complex.[2]

IL-31 Receptor and Downstream Signaling

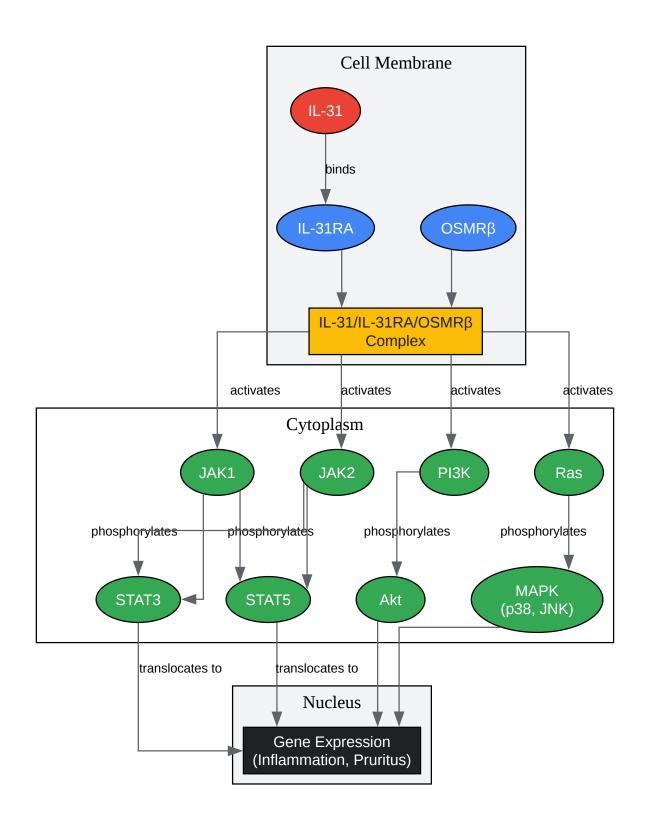
IL-31 signals through a receptor complex composed of the IL-31 receptor alpha (IL-31RA) and the oncostatin M receptor beta (OSMRβ).[2][3] The initial binding of IL-31 to IL-31RA facilitates the recruitment of OSMRβ to form a high-affinity ternary complex.[2] This receptor activation triggers several downstream signaling cascades, primarily the JAK/STAT, PI3K/Akt, and MAPK pathways.[3][4][5]

Key Signaling Pathways:

- JAK/STAT Pathway: Upon receptor activation, Janus kinases (JAK1 and JAK2) associated
 with the receptor subunits are activated.[3] These kinases then phosphorylate and activate
 Signal Transducer and Activator of Transcription (STAT) proteins, predominantly STAT3 and
 STAT5, and to a lesser extent STAT1.[3][4] Activated STATs dimerize, translocate to the
 nucleus, and regulate the transcription of target genes involved in inflammation and immune
 responses.
- PI3K/Akt Pathway: The activated IL-31 receptor complex can also initiate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is involved in cell survival and proliferation.[2][3]
- MAPK Pathway: The Ras-MAPK pathway, including p38 and JNK MAPK, is another important downstream cascade activated by IL-31 signaling, contributing to inflammatory responses.[2]

IL-31 Signaling Pathway Diagram





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IL-31 Signaling Pathway



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